[1-({[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid
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Overview
Description
[1-({[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid: is a complex organic compound featuring an indole moiety, a cyclohexyl group, and an acetic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-({[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Amide Formation: The chlorinated indole is reacted with 3-aminopropanoic acid to form the amide linkage.
Cyclohexyl Group Introduction: The amide is then coupled with cyclohexylmethylamine under appropriate conditions to form the desired compound.
Acetic Acid Functionalization: Finally, the compound is functionalized with acetic acid using standard esterification or amidation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [1-({[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
Biologically, this compound may be investigated for its potential as a pharmacophore in drug design. Its indole moiety is known for its biological activity, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. The presence of the indole ring suggests possible applications in the treatment of neurological disorders, cancer, and other diseases.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of [1-({[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The compound may also affect cellular pathways by binding to DNA or proteins, leading to changes in gene expression or protein function.
Comparison with Similar Compounds
Similar Compounds
[1-(1H-indol-3-yl)propan-2-amine]: Similar indole structure but lacks the chlorination and cyclohexyl group.
[1-(2-chlorophenyl)-2-(1H-indol-3-yl)ethanone]: Contains a chlorinated indole but differs in the overall structure.
[1-(1H-indol-3-yl)ethanone]: Basic indole structure without additional functional groups.
Uniqueness
The uniqueness of [1-({[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid lies in its combination of an indole moiety, a chlorinated position, and a cyclohexyl group, which together confer distinct chemical and biological properties not found in simpler indole derivatives.
Properties
Molecular Formula |
C20H25ClN2O3 |
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Molecular Weight |
376.9 g/mol |
IUPAC Name |
2-[1-[[3-(6-chloroindol-1-yl)propanoylamino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C20H25ClN2O3/c21-16-5-4-15-6-10-23(17(15)12-16)11-7-18(24)22-14-20(13-19(25)26)8-2-1-3-9-20/h4-6,10,12H,1-3,7-9,11,13-14H2,(H,22,24)(H,25,26) |
InChI Key |
ZDEIVPLVSYNOIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CNC(=O)CCN2C=CC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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